molecular formula C15H13ClN2 B3133414 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole CAS No. 388574-59-2

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole

Cat. No.: B3133414
CAS No.: 388574-59-2
M. Wt: 256.73 g/mol
InChI Key: NVTJNBWKCVKUBZ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and materials science research. This compound features a benzimidazole core, a privileged scaffold in drug discovery, substituted at the 1-position with a 4-methylbenzyl group and at the 2-position with a reactive chloromethyl group . The chloromethyl moiety is a critical functional handle, making this compound a versatile intermediate for further chemical modifications, such as nucleophilic substitution with various aromatic amines to create novel compounds for biological evaluation . In research applications, structurally similar 1-benzyl-2-substituted benzimidazole derivatives have demonstrated potent biological activities. Recent studies on analogs highlight their promise as dual-acting agents, showing efficacy against a range of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and exhibiting significant anticancer activity against multiple human cancer cell lines . The molecular framework is also relevant in the development of advanced materials; for instance, closely related benzimidazole compounds are investigated as ligands for phosphorescent iridium(III) complexes used in organic light-emitting devices (OLEDs) . This product is intended for research and laboratory use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(18)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTJNBWKCVKUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole typically involves the reaction of 4-methylbenzyl chloride with o-phenylenediamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: New benzimidazole derivatives with different functional groups.

    Oxidation Reactions: Carboxylic acids or aldehydes.

    Reduction Reactions: Dihydrobenzimidazole derivatives.

Scientific Research Applications

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiparasitic activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition of specific biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Chloro substituents (as in 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole) enhance electrophilicity and binding to hydrophobic enzyme pockets, whereas fluoro analogs (e.g., 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole) offer improved metabolic stability due to stronger C-F bonds .
  • Positional Isomerism : For example, 2-(4-Chlorophenyl)-6-methyl-1H-benzimidazole shows distinct biological activity compared to 2-(2-chlorophenyl)-5-methyl-1H-benzimidazole , highlighting the critical role of substituent positioning.

Antimicrobial and Anticancer Potential

  • 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole : While specific data are unavailable, structurally related compounds with chloro and methyl groups exhibit IC₅₀ values in the micromolar range against cancer cell lines (e.g., HepG2, MDA-MB-231) .
  • 1-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)-1H-benzimidazole : Demonstrates moderate antimicrobial activity, attributed to the electron-withdrawing effects of dichlorophenyl groups .
  • N,N-Dimethylamino-substituted analogs: Show enhanced Sirtuin inhibitory activity (IC₅₀ = 26.85 mM for SIRT2) compared to halogenated derivatives, suggesting that electron-donating groups modulate enzyme binding .

Physicochemical Properties

  • Solubility : Thioether-linked derivatives (e.g., 2-((4-Chlorobenzyl)thio)-1-methyl-1H-benzimidazole) exhibit improved aqueous solubility compared to purely aromatic analogs .
  • Thermal Stability : Crystallographic studies of MBMPBI suggest that alkyl substituents (e.g., 4-methylbenzyl) enhance thermal stability via van der Waals interactions, whereas chloro groups may reduce melting points due to molecular asymmetry.

Biological Activity

2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological effects of 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole can be attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer properties.
  • Apoptosis Induction : Similar benzimidazole derivatives have demonstrated the ability to induce apoptosis in cancer cells, suggesting that 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole could exhibit similar effects .

Antimicrobial Activity

Research indicates that benzimidazole derivatives possess significant antimicrobial properties. For example, certain derivatives have shown minimal inhibitory concentrations (MIC) as low as 8 μg/mL against various bacterial strains, outperforming standard antibiotics .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of benzimidazole derivatives, including 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole. The compound has been tested against multiple cancer cell lines, revealing promising results:

  • Cell Line Studies : In vitro studies on cell lines such as MDA-MB-231 (breast cancer) show that certain benzimidazole derivatives can achieve IC50 values ranging from 1.84 to 10.28 μg/mL, indicating potent antiproliferative activity .
  • Mechanistic Insights : The mechanism involves the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death .

Research Findings and Case Studies

Several studies have documented the biological activities of benzimidazole derivatives:

StudyFindings
Reported MIC values between 8 and 16 μg/mL for antimicrobial activity; anticancer IC50 values between 1.84 and 10.28 μg/mL against multiple cancer cell lines.
Demonstrated significant antiproliferative activity against MDA-MB-231 with IC50 values as low as 16.38 μM.
Comprehensive review highlighted various benzimidazole derivatives' pharmacological activities, including their role in apoptosis and enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common route involves condensing o-phenylenediamine derivatives with substituted benzaldehydes. For example, a protocol adapted from similar benzimidazole syntheses uses o-phenylenediamine, p-methylbenzaldehyde, and ammonium acetate in ethanol under reflux (48 hours at 90°C), followed by purification via column chromatography (benzene:ethyl acetate, 9:1) to achieve ~40% yield . Chlorination can be introduced using POCl₃ or SOCl₂ at later stages. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of ammonium acetate to control cyclization efficiency.

Q. How is the crystal structure of 2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole determined using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in DCM/hexane. Data collection at 160 K using Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution. Structure solution employs direct methods (e.g., SIR2002 ), followed by refinement with SHELXL97 to achieve R-factors < 0.05. The compound may crystallize in a triclinic system (space group P1) with Z = 4, as observed in analogous benzimidazole derivatives . Displacement ellipsoids and hydrogen bonding are visualized using ORTEP-3 .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., benzyl CH₂ at ~4.8 ppm, aromatic protons at 6.8–7.5 ppm).
  • IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~750 cm⁻¹ (C-Cl) validate the benzimidazole core .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity (>98%) and molecular ion peaks ([M+H]⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism or dynamic exchange in solution?

  • Methodological Answer : Variable-temperature (VT) NMR studies (e.g., 25–100°C in DMSO-d₆) can slow exchange processes, revealing hidden splitting of peaks. For tautomerism (e.g., 1H vs. 3H benzimidazole forms), deuterium exchange experiments or NOESY correlations identify proton environments. Computational modeling (DFT) with Gaussian or ORCA predicts dominant tautomers by comparing calculated vs. experimental chemical shifts .

Q. What strategies optimize crystallization for X-ray analysis when the compound resists forming suitable crystals?

  • Methodological Answer :

  • Solvent Screening : Use combinatorial solvent systems (e.g., DCM/hexane, EtOAc/heptane) with gradual evaporation.
  • Seeding : Introduce microcrystals from prior trials.
  • Additives : Small amounts of ionic liquids (e.g., [BMIM][BF₄]) or polymers (PEG 400) can stabilize nucleation .
  • Cryocooling : Rapid cooling to 100 K minimizes disorder. If twinning occurs, SHELXL ’s TWIN/BASF commands refine twin laws .

Q. How can hydrogen bonding and π-π interactions in the crystal lattice be systematically analyzed to predict physicochemical properties?

  • Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bonds (e.g., R₂²(8) motifs in benzimidazole dimers). Software like Mercury (CCDC) quantifies interaction distances/angles, while CrystalExplorer calculates Hirshfeld surfaces to map π-π contacts (e.g., centroid distances ~3.8 Å). These interactions correlate with solubility and thermal stability .

Q. What computational approaches predict intermolecular interactions and stability of polymorphs?

  • Methodological Answer :

  • DFT/Docking : Calculate interaction energies of dimer configurations (e.g., benzyl-CH⋯N vs. Cl⋯π contacts).
  • Molecular Dynamics (MD) : Simulate lattice stability under thermal stress (e.g., 300–500 K in GROMACS ).
  • Polymorph Prediction : Use Materials Studio or GRACE to generate likely packing modes via lattice energy minimization .

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., fixed pH, serum-free media). Control for tautomerism by characterizing the dominant form in solution (NMR/UV-Vis). Use dose-response curves (IC₅₀/EC₅₀) with replicates (n ≥ 3) and statistical tests (ANOVA). If conflicting results persist, evaluate membrane permeability (logP) or metabolic stability (microsomal assays) as confounding factors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole
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2-Chloro-1-(4-methylbenzyl)-1H-benzimidazole

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